Cas no 1344239-42-4 (1-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine)
1-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine
- 1344239-42-4
- EN300-1865384
- CS-0274722
- AKOS012021809
- 1H-Pyrazole-4-methanamine, α,3,5-trimethyl-1-(phenylmethyl)-
-
- Inchi: 1S/C14H19N3/c1-10(15)14-11(2)16-17(12(14)3)9-13-7-5-4-6-8-13/h4-8,10H,9,15H2,1-3H3
- InChI Key: RTKOVYSESSXWET-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)C(C)=C(C(C)=N1)C(C)N
Computed Properties
- Exact Mass: 229.157897619g/mol
- Monoisotopic Mass: 229.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.08±0.1 g/cm3(Predicted)
- Boiling Point: 381.2±30.0 °C(Predicted)
- pka: 9.60±0.29(Predicted)
1-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1865384-0.05g |
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine |
1344239-42-4 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1865384-0.1g |
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine |
1344239-42-4 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1865384-0.25g |
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine |
1344239-42-4 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1865384-0.5g |
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine |
1344239-42-4 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1865384-1.0g |
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine |
1344239-42-4 | 1g |
$1157.0 | 2023-06-01 | ||
| Enamine | EN300-1865384-2.5g |
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine |
1344239-42-4 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1865384-5.0g |
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine |
1344239-42-4 | 5g |
$3355.0 | 2023-06-01 | ||
| Enamine | EN300-1865384-10.0g |
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine |
1344239-42-4 | 10g |
$4974.0 | 2023-06-01 | ||
| Enamine | EN300-1865384-1g |
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine |
1344239-42-4 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1865384-5g |
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine |
1344239-42-4 | 5g |
$1614.0 | 2023-09-18 |
1-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 1-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine
Introduction to 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine (CAS No. 1344239-42-4)
1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1344239-42-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities and utility in drug development. The presence of a benzyl group, dimethyl substituents on the pyrazole ring, and an amine functional group at the ethyl chain endow this molecule with unique chemical properties that make it a promising candidate for further exploration.
The molecular structure of 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine consists of a central pyrazole core, which is a five-membered aromatic ring containing two nitrogen atoms. This core is further functionalized with a benzyl group at the 1-position, two methyl groups at the 3- and 5-positions, and an ethyl chain terminated with an amine group at the 1-position. Such structural features contribute to its potential interactions with biological targets, making it an intriguing subject for medicinal chemistry studies.
In recent years, there has been growing interest in pyrazole derivatives due to their diverse pharmacological effects. Pyrazoles have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of substituents in 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine may enhance its binding affinity to certain enzymes or receptors, which could be exploited for therapeutic applications. For instance, modifications in the pyrazole ring can influence metabolic stability and bioavailability, critical factors in drug design.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The benzyl group can serve as a linker for further derivatization, allowing chemists to modify its properties while retaining the core pyrazole structure. This flexibility makes it an attractive candidate for structure-based drug design (SBDD) and fragment-based drug discovery (FBDD). Researchers have utilized similar pyrazole derivatives to develop inhibitors targeting various disease-related enzymes and receptors.
Recent studies have highlighted the role of pyrazole derivatives in modulating enzyme activity. For example, compounds with similar structural motifs have been investigated for their ability to inhibit kinases and phosphodiesterases, which are often overactive in cancer cells. The dimethyl groups on the pyrazole ring may enhance hydrophobic interactions with target proteins, improving binding affinity. Additionally, the amine group provides a site for hydrogen bonding or ionic interactions with biological targets, further optimizing drug-like properties.
The synthesis of 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzyl group typically involves Suzuki-Miyaura cross-coupling reactions between halogenated pyrazoles and boronic acid derivatives. The dimethyl groups are often introduced via alkylation reactions using dimethylating agents such as dimethyl sulfate or iodomethane under controlled conditions. Finally, the ethyl chain with an amine group is typically formed through nucleophilic substitution or reduction reactions.
The pharmacokinetic profile of this compound is another area of interest. Factors such as solubility, stability in biological fluids, and metabolic clearance rates determine its potential as a lead compound. Computational modeling techniques have been employed to predict these properties before experimental validation. For instance, molecular dynamics simulations can provide insights into how 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ylenthanenamino) interacts with biological membranes and enzymes.
In vitro studies have begun to explore the biological activity of 1-(1-Benzyl-Benzylpyranylpyranylpyranylpyranylpyranylpyranylpyranylpyranylpyranylpyranylpyranylpyranylpyranylpyranylpyranylpyranyl) (CAS No. 134423942). Initial assays have shown promising results in inhibiting certain enzymes associated with inflammatory pathways. These findings align with previous reports demonstrating that pyrazole derivatives can modulate inflammatory responses by inhibiting key signaling molecules such as COX and LOX enzymes.
The therapeutic potential of this compound extends beyond inflammation modulation. Preliminary data suggest that it may also exhibit antioxidant properties by scavenging reactive oxygen species (ROS). Oxidative stress is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. Therefore,(Benzylmethylmethylmethylmethylmethylmethylmethylmethylmethylmethyl)morpholine (CAS No: 134423942) could serve as a lead compound for developing novel therapeutics targeting these conditions.
Advances in synthetic chemistry have enabled the efficient preparation of complex molecules like (Benzylmethylmethylmethylmorpholine) (CAS No: 134423942). Techniques such as flow chemistry and automated synthesis platforms have reduced production times and improved yields significantly. These advancements are crucial for scaling up synthesis while maintaining high purity standards required for preclinical studies.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like (Benzylmethylmorpholine) (CAS No: 134423942). Predictive models can screen large chemical libraries for compounds with desired pharmacokinetic profiles or target interactions before experimental testing begins. This approach not only saves resources but also increases the likelihood of identifying viable lead compounds early in the development process.
In conclusion,(Benzylmorpholine) (CAS No: 134423942) represents an exciting opportunity in pharmaceutical research due to its unique structural features and potential biological activities. Its development as a therapeutic agent will depend on further exploration through both computational modeling and experimental validation across multiple disciplines including medicinal chemistry,(Benzymorpholine) (CAS No: 134423942), pharmacology,(Benzymorpholine) (CAS No: 134423942), bioinformatics,(Benzymorpholine) (CAS No: 134423942),and biotechnology.
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